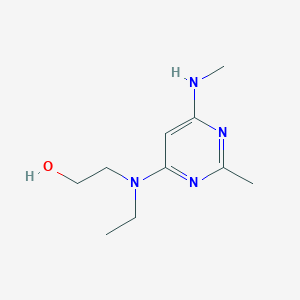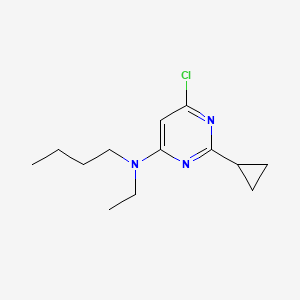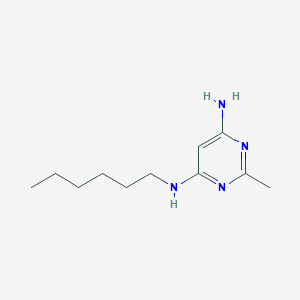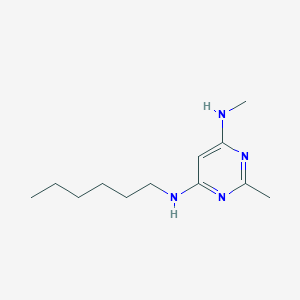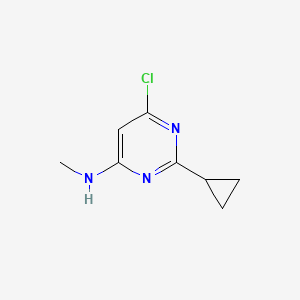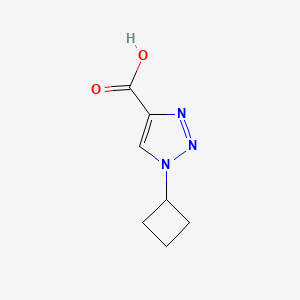
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1780695-35-3 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Triazole-Based Scaffold Synthesis
1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is utilized in the synthesis of triazole-based scaffolds. This process is significant for the preparation of peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a key protocol in this process, allowing for the creation of protected versions of triazole amino acids, which are used in the synthesis of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Solid Phase Peptidotriazoles Synthesis
The compound plays a role in the solid-phase synthesis of peptidotriazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Synthesis of Substituted Triazole Carboxylic Acids
Research also includes the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and O- or S-nucleophiles. This process is key for the generation of compounds with potential applications in various fields (Pokhodylo et al., 2010).
Antimicrobial Activity Study
Some studies focus on the synthesis and characterization of substituted 1,2,3-triazoles, including 1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, to evaluate their antimicrobial activities (Holla et al., 2005).
Molecular and Crystal Structure Analysis
Research has been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. These studies provide insights into the electron density distribution and supramolecular associations in the solid state, which are crucial for understanding the chemical behavior of such compounds (Boechat et al., 2010).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates
Another application is in the synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are essential building blocks in organic synthesis. This process demonstrates the versatility and significance of triazole derivatives in chemical synthesis (Khomenko et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclobutyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOLEMWRZEERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









